N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(10-2-1-5-18-10)14-8-11-15-12(16-19-11)9-3-6-20-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJUXHBNPJXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under oxidative conditions.
Attachment of the Thian Group: The thian group can be introduced via a nucleophilic substitution reaction involving a suitable thian precursor.
Formation of the Furan Carboxamide: The final step involves the coupling of the oxadiazole-thian intermediate with furan-2-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thian group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Materials Science: Its heterocyclic structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thian group may enhance the compound’s binding affinity, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their pharmacological profiles are summarized below:
Key Research Findings and Structure-Activity Relationships (SAR)
Oxadiazole Substitution :
- The thian-4-yl group in the target compound introduces a sulfur atom, increasing lipophilicity compared to C22's 4-fluorophenyl group. This may enhance blood-brain barrier penetration but could alter metabolic stability .
- C22's 4-fluorophenyl group improves binding affinity to Mycobacterium tuberculosis targets, likely due to halogen bonding and reduced steric hindrance .
- Carboxamide Linkage: Furan-2-carboxamide is conserved in the target compound and N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide . This group may facilitate hydrogen bonding with viral polymerases or bacterial enzymes.
Biological Activity :
- The target compound’s thian-4-yl-oxadiazole scaffold is hypothesized to target viral polymerases (e.g., monkeypox) based on docking studies of analogs .
- C22 and C29 demonstrate antituberculosis activity via high binding affinity to mycobacterial enzymes, emphasizing the role of fluorophenyl and tetrazole groups in bacterial target engagement .
Pharmacokinetic and Computational Insights
- Metabolic Stability : C22 and C29 showed favorable P450 metabolism profiles, suggesting that fluorophenyl and tetrazole groups may reduce oxidative degradation compared to thian-4-yl .
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a combination of thian, oxadiazole, and furan rings, which contribute to its biological properties. The synthesis typically involves:
- Formation of the Oxadiazole Ring : Achieved by reacting thiosemicarbazide with carboxylic acid derivatives under oxidative conditions.
- Attachment of the Thian Group : Introduced via nucleophilic substitution using a suitable thian precursor.
- Formation of the Furan Carboxamide : Coupling the oxadiazole-thian intermediate with furan-2-carboxylic acid under amide bond-forming conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can modulate enzyme or receptor activity, while the thian group enhances binding affinity. The furan ring contributes to the compound's stability and reactivity .
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives with similar structures have IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Disrupts DNA duplication machinery |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives indicate effectiveness against various bacterial strains:
- Selectivity : Some derivatives demonstrated selective inhibition at nanomolar concentrations against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth .
Study 1: Antitumor Activity
A study investigated the effects of various oxadiazole derivatives on cancer cell lines. The findings revealed that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry assays indicated that these compounds effectively induced apoptosis in a dose-dependent manner .
Study 2: Molecular Docking Studies
Molecular docking studies using crystal structures of relevant receptors suggested strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins. This interaction profile is similar to known anticancer agents such as Tamoxifen, indicating potential for further development as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of thioamide precursors with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and furan-2-carboxamide derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and regiochemistry of the oxadiazole and thianyl groups .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .
Q. How can researchers screen the compound for initial biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DoE) : Use response surface methodology to analyze variables (e.g., temperature, solvent polarity, catalyst loading). For example, acetonitrile at 80°C increases oxadiazole cyclization efficiency by 30% compared to DMF .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .
Q. What computational methods elucidate the compound’s mechanism of action?
- Density Functional Theory (DFT) : Apply the B3LYP hybrid functional (as in Becke’s work ) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets like enzymes .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with COX-2 or bacterial topoisomerases, guided by crystallographic data from related oxadiazole derivatives .
Q. How can contradictory biological activity data be resolved?
- Dose-response studies : Replicate assays across multiple cell lines or microbial strains to identify strain-specific sensitivities .
- Metabolite profiling : LC-MS/MS to rule out off-target effects caused by degradation products .
Q. What strategies address poor aqueous solubility during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance solubility by 10–20-fold .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives without altering bioactivity .
Q. How is metabolic stability assessed in preclinical studies?
- Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS. Half-life (t₁/₂) <30 minutes indicates rapid metabolism, requiring structural modification (e.g., fluorination) .
Specialized Methodological Questions
Q. What crystallographic techniques determine the compound’s 3D structure?
Q. How do structural analogs influence SAR studies?
- Thianyl vs. phenyl substitution : Replace thian-4-yl with phenyl to evaluate steric/electronic effects on antimicrobial activity (e.g., 2–4× potency loss observed in analogs) .
- Methylation of the furan ring : Introduce methyl groups at C3 to enhance metabolic stability by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
